Cas no 71727-37-2 (2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde)
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/71727-37-2x500.png)
2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- Z3846782236
- 71727-37-2
- GSGVFADOGIAWSM-UHFFFAOYSA-N
- EN300-7425981
- DTXSID60569300
- SCHEMBL8811759
- 2-phenylpyrazolo[1,5-a]-pyridine-3-carbaldehyde
- PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXALDEHYDE, 2-PHENYL-
- 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde
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- インチ: InChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)15-14(12)11-6-2-1-3-7-11/h1-10H
- InChIKey: GSGVFADOGIAWSM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 222.079312947Da
- どういたいしつりょう: 222.079312947Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7425981-0.25g |
2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
71727-37-2 | 95% | 0.25g |
$403.0 | 2024-05-24 | |
Enamine | EN300-7425981-0.1g |
2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
71727-37-2 | 95% | 0.1g |
$282.0 | 2024-05-24 | |
Enamine | EN300-7425981-0.5g |
2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
71727-37-2 | 95% | 0.5g |
$636.0 | 2024-05-24 | |
1PlusChem | 1P01HABD-50mg |
PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXALDEHYDE, 2-PHENYL- |
71727-37-2 | 95% | 50mg |
$286.00 | 2024-04-21 | |
1PlusChem | 1P01HABD-2.5g |
PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXALDEHYDE, 2-PHENYL- |
71727-37-2 | 95% | 2.5g |
$2032.00 | 2024-04-21 | |
Aaron | AR01HAJP-500mg |
PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXALDEHYDE, 2-PHENYL- |
71727-37-2 | 95% | 500mg |
$900.00 | 2025-02-14 | |
1PlusChem | 1P01HABD-250mg |
PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXALDEHYDE, 2-PHENYL- |
71727-37-2 | 95% | 250mg |
$560.00 | 2024-04-21 | |
Enamine | EN300-7425981-0.05g |
2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
71727-37-2 | 95% | 0.05g |
$188.0 | 2024-05-24 | |
Enamine | EN300-7425981-10.0g |
2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
71727-37-2 | 95% | 10.0g |
$3500.0 | 2024-05-24 | |
Enamine | EN300-7425981-2.5g |
2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
71727-37-2 | 95% | 2.5g |
$1594.0 | 2024-05-24 |
2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde 関連文献
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Xiaotian Shi,Yu Lin,Jiaohang Wei,Limin Zhao,Pengfeng Guo,Hua Cao,Xiang Liu Org. Chem. Front. 2023 10 2892
2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehydeに関する追加情報
Introduction to 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 71727-37-2)
The compound 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde, identified by the CAS registry number CAS No. 71727-37-2, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which have been extensively studied for their unique chemical properties and biological activities.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde. Researchers have employed innovative methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These techniques not only enhance the yield but also minimize the environmental footprint, aligning with the principles of green chemistry.
The structural uniqueness of this compound lies in its fused pyrazole and pyridine rings, which contribute to its aromatic stability and reactivity. The presence of a phenyl group at position 2 and a carbaldehyde group at position 3 further modulates its electronic properties, making it a versatile building block for drug design and material science applications.
Recent studies have highlighted the potential of 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde in the field of pharmacology. Preclinical research has demonstrated its promising antimicrobial activity, particularly against drug-resistant bacterial strains. Additionally, investigations into its anticancer properties have revealed selective cytotoxicity towards cancer cells, suggesting its potential as a lead compound for anticancer drug development.
In terms of application, this compound has shown promise in the development of novel materials for optoelectronic devices. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are actively exploring its role in enhancing device efficiency and stability through tailored molecular design.
The synthesis and characterization of CAS No. 71727-37-2 have been documented in numerous scientific journals, with a focus on its spectroscopic properties and thermal stability. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its molecular structure and confirm its purity.
In conclusion, 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde represents a valuable addition to the arsenal of organic compounds with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings is expected to yield further insights into its potential uses and optimizations.
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